5-((methylsulfonyl)methyl)isoxazol-3(2H)-one
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Overview
Description
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methylsulfonylmethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper(I) or ruthenium(II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase isoenzymes, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
5-methylisoxazole: A simpler isoxazole derivative with similar biological activities.
3-isoxazolylmethylamine: Another isoxazole derivative with potential medicinal applications
Uniqueness
5-((methylsulfonyl)methyl)isoxazol-3(2H)-one is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
89661-24-5 |
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Molecular Formula |
C5H7NO4S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H7NO4S/c1-11(8,9)3-4-2-5(7)6-10-4/h2H,3H2,1H3,(H,6,7) |
InChI Key |
VNNAVOAOHZPEFL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=O)NO1 |
Origin of Product |
United States |
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